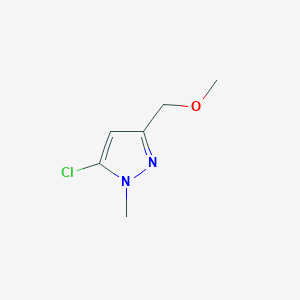
2-Chloro-3-(2,6-dibromophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(2,6-dibromophenyl)propanenitrile is an organic compound with the molecular formula C9H6Br2ClN It is a derivative of propanenitrile, featuring chloro and dibromo substitutions on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,6-dibromophenyl)propanenitrile typically involves the reaction of 2,6-dibromobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
2-Chloro-3-(2,6-dibromophenyl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
科学研究应用
2-Chloro-3-(2,6-dibromophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3-(2,6-dibromophenyl)propanenitrile involves its interaction with specific molecular targets. The chloro and dibromo substitutions on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(2,6-dibromophenyl)propanal
- 2-Chloro-3-(2,6-dibromophenyl)propanoic acid
- 2-Chloro-3-(2,6-dibromophenyl)propanol
Uniqueness
2-Chloro-3-(2,6-dibromophenyl)propanenitrile is unique due to its specific combination of chloro and dibromo substitutions along with the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H6Br2ClN |
|---|---|
分子量 |
323.41 g/mol |
IUPAC 名称 |
2-chloro-3-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H6Br2ClN/c10-8-2-1-3-9(11)7(8)4-6(12)5-13/h1-3,6H,4H2 |
InChI 键 |
NUDXDNLQMDYTBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)CC(C#N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)


![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)


![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)

![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)
